molecular formula C12H18N2O2 B3059936 [4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine CAS No. 1439900-62-5

[4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine

Cat. No. B3059936
CAS RN: 1439900-62-5
M. Wt: 222.28
InChI Key: CTYFSOQJQVOKJH-UHFFFAOYSA-N
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Description

“[4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine” is a chemical compound with the molecular formula C12H18N2O2 . It has gained attention due to its biological properties and potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C12H18N2O2 . The molecular weight of the compound is 222.28 .

Scientific Research Applications

Anti-Cancer Properties

The compound has been investigated for its anti-cancer potential. Specifically, a series of bis-N-heterocyclic carbene (NHC) gold(I) complexes containing methyl, fluoro, or methoxy substituents in the 4-aryl ring were synthesized. These complexes were evaluated for their anti-cancer properties in various cell lines, including A2780 (wild-type and Cisplatin-resistant) ovarian carcinoma, LAMA 84 (imatinib-sensitive and -resistant), and HL-60 leukemia cells. Notably, the bis-NHC gold(I) complexes exhibited higher potency than established drugs like Auranofin and Cisplatin, with selectivity towards tumor cells .

Binding to Bovine Serum Albumin (BSA)

A spectroscopic investigation revealed that the compound binds to bovine serum albumin (BSA). Understanding its interaction with BSA is crucial for drug delivery and pharmacokinetics .

Crystal Structure Studies

The crystal structure of related compounds, such as (E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol, has been studied. These structural insights contribute to understanding the compound’s behavior and reactivity .

Synthesis and Characterization

The compound’s synthesis and characterization have been explored. Researchers have prepared intermediates like (E)-7-bromo-2-((6-methoxypyridin-2-yl)methylene)-3,4-dihydronaphthalen-1(H)-one, which can provide valuable insights into its chemical properties .

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water for several minutes . It’s important to wear proper protective equipment when handling this compound .

properties

IUPAC Name

[4-(5-methoxypyridin-2-yl)oxan-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-15-10-2-3-11(14-8-10)12(9-13)4-6-16-7-5-12/h2-3,8H,4-7,9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYFSOQJQVOKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C2(CCOCC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601180495
Record name 2H-Pyran-4-methanamine, tetrahydro-4-(5-methoxy-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601180495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine

CAS RN

1439900-62-5
Record name 2H-Pyran-4-methanamine, tetrahydro-4-(5-methoxy-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439900-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-4-methanamine, tetrahydro-4-(5-methoxy-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601180495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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